3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like anhydrous aluminum trichloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Medicine: Research has shown its potential as an anticancer agent due to its cytotoxic effects on tumor cells.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal activity.
1,3,5-Tris (4-bromophenyl)benzene: Used in the synthesis of various organic compounds.
2-Amino-1,3,4-oxadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
What sets 3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one apart is its unique combination of heterocyclic structures, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C22H14BrN3O4S |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
3-[2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C22H14BrN3O4S/c1-28-17-4-2-3-13-9-15(22(27)29-20(13)17)16-11-31-19(24-16)10-18-25-21(26-30-18)12-5-7-14(23)8-6-12/h2-9,11H,10H2,1H3 |
InChI Key |
HBHVTADCGKCRAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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